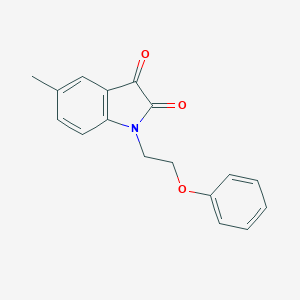

5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

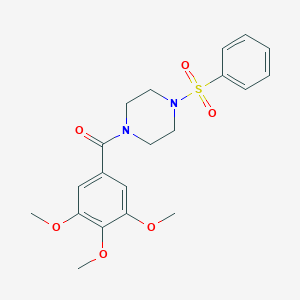

“5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” is an organic compound that belongs to the class of indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Molecular Structure Analysis

The molecular formula of “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” is C17H15NO3 . The structure includes an indole ring, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, including “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione”, have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of the indole nucleus contributes to the high affinity binding to multiple receptors, which is beneficial in developing new antiviral agents.

Anti-inflammatory Properties

The indole scaffold is known to possess anti-inflammatory activities. This is particularly important in the development of treatments for chronic inflammatory diseases. The specific substitution pattern in “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” may offer unique advantages in modulating inflammatory pathways .

Anticancer Applications

Indole derivatives are prominent in cancer research due to their potential to act as chemotherapeutic agents. The structural features of “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” may be explored for its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines .

Antimicrobial Effects

Research has indicated that indole derivatives can exhibit antimicrobial effects against a range of bacteria and fungi. This makes “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” a candidate for further exploration in the development of new antimicrobial drugs .

Neuroprotective Effects

Indoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The unique structure of “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” might influence neuronal survival and function .

Metal Complexation for Medicinal Applications

Indole-containing metal complexes have been recognized for their medicinal applications. The indole moiety in “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” could potentially form complexes with metals, leading to compounds with enhanced biological activity .

Direcciones Futuras

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The synthesis and study of “5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” and similar compounds could provide valuable insights into the development of new therapeutic agents.

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This broad-spectrum interaction makes them valuable in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets that results in a wide range of changes in cellular function.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely depending on the specific derivative and its targets.

Result of Action

It’s known that indole derivatives can exhibit a range of biological activities, suggesting that their effects at the molecular and cellular level are diverse and depend on the specific targets they interact with .

Action Environment

This makes them a valuable area of study for the development of new therapeutic agents .

Propiedades

IUPAC Name |

5-methyl-1-(2-phenoxyethyl)indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-7-8-15-14(11-12)16(19)17(20)18(15)9-10-21-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIIUBSEMVODMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B367058.png)

![2,2,7,7-tetramethyl-N-(2-methylphenyl)tetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carboxamide](/img/structure/B367073.png)

![(1S,2R,6R,8S,9R)-N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B367078.png)

![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)

![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)

![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)